molecular formula C9H14N2O2S B14340632 Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 105958-91-6

Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B14340632
CAS No.: 105958-91-6
M. Wt: 214.29 g/mol
InChI Key: ZKHAZVORECHQLA-UHFFFAOYSA-N
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Description

Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethylsulfanyl group at the 5-position, a methyl group at the 1-position, and an ethyl ester group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol and an appropriate leaving group.

    Esterification: The carboxylic acid group at the 4-position can be esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the ethylsulfanyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the ester group.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazoles depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate depends on its interaction with specific molecular targets. The ethylsulfanyl group may interact with thiol-containing enzymes, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(methylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.

    Ethyl 5-(ethylsulfanyl)-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure with a phenyl group instead of a methyl group at the 1-position.

Uniqueness

Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to the combination of its ethylsulfanyl and ethyl ester groups, which confer distinct chemical reactivity and potential biological activity compared to other pyrazole derivatives.

Properties

CAS No.

105958-91-6

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

ethyl 5-ethylsulfanyl-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C9H14N2O2S/c1-4-13-9(12)7-6-10-11(3)8(7)14-5-2/h6H,4-5H2,1-3H3

InChI Key

ZKHAZVORECHQLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)SCC

Origin of Product

United States

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